
4,4'-(2-Oxopropane-1,3-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile is an organic compound with the molecular formula C17H10N2O It is characterized by the presence of two benzonitrile groups attached to a central oxopropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile exerts its effects depends on its specific application. In bioimaging, for example, the compound’s fluorescence properties are exploited. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar in structure but with different electronic properties.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid: Contains an oxadiazole ring instead of an oxopropane moiety.
Uniqueness
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile is unique due to its central oxopropane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and bioimaging .
Propriétés
Numéro CAS |
29903-10-4 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-[3-(4-cyanophenyl)-2-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-15-5-1-13(2-6-15)9-17(20)10-14-3-7-16(12-19)8-4-14/h1-8H,9-10H2 |
Clé InChI |
DCQQHFAQUYATLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
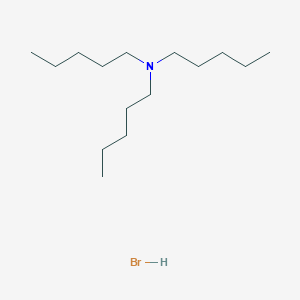

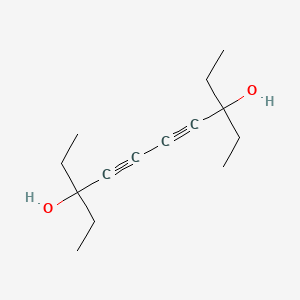


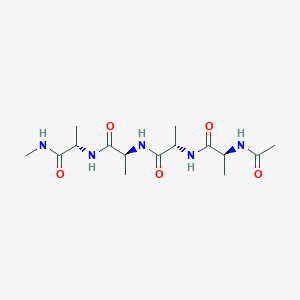


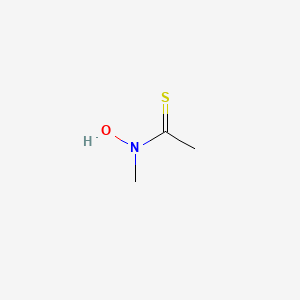
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
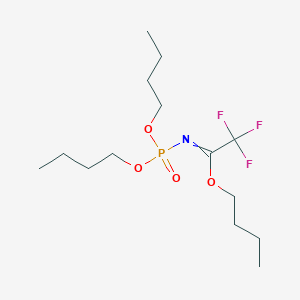
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
